molecular formula C6H8N2O2S B1319397 4-Methyl-1,2,3-thiadiazol-5-ylmethyl acetate

4-Methyl-1,2,3-thiadiazol-5-ylmethyl acetate

Cat. No.: B1319397
M. Wt: 172.21 g/mol
InChI Key: RAKPCNFVDGFUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1,2,3-thiadiazol-5-ylmethyl acetate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

(4-methylthiadiazol-5-yl)methyl acetate

InChI

InChI=1S/C6H8N2O2S/c1-4-6(11-8-7-4)3-10-5(2)9/h3H2,1-2H3

InChI Key

RAKPCNFVDGFUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)COC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 10 ml of tetrahydrofuran were dissolved 0.50 g (3.8 mmol) of 4-methyl-1,2,3-thiadiazol-5--ylmethanol, 0.50 g (5.7 numol) of acetyl chloride and 0.80 g (7.6 mmol) of triethylamine. The solution thus obtained was stirred at room temperature for 18 hours. Then, a saturated aqueous solution of sodium chloride was added to the reaction mixture to stop the reaction, the objective product was extracted with ethyl acetate, the organic layer was washed with water and dried, the solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography using 3:1 mixture of n-hexane and ethyl acetate. Thus, 0.70 g of the objective compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
100%

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